N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide
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Description
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
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Scientific Research Applications
Rh(III)-catalyzed Synthesis of Multisubstituted Isoquinoline and Pyridine N-oxides
A study by Shi et al. (2013) presents a Rh(III)-catalyzed cyclization method to synthesize multisubstituted isoquinoline and pyridine N-oxides. This method, involving aryl and vinylic C-H activation, allows for the preparation of complex molecules under mild conditions without the need for oxidants, highlighting the significance of these compounds in synthetic organic chemistry (Shi et al., 2013).
Diels-Alder Reactions with Pyridine Derivatives
Carly et al. (1996) explored Diels-Alder reactions using functionalized o-bis(chloromethyl)pyridines to generate various pyridine derivatives, indicating the utility of pyridine cores in constructing complex molecular architectures. Such reactions are foundational in the development of new materials and pharmaceuticals, showcasing the versatility of pyridine derivatives in chemical synthesis (Carly et al., 1996).
Synthesis of Tetrahydroisoquinoline Derivatives
Research by Ta (2013) on the synthesis of 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrates the importance of tetrahydroisoquinoline derivatives as intermediates in organic synthesis. The study presents an optimized process that improves yield and purification, underlining the role of tetrahydroisoquinoline in medicinal chemistry and drug development (Ta, 2013).
Metal Complexes with Pyridine and Isoquinoline
A study by Castillo et al. (2001) on the synthesis and characterization of oxalato-bridged metal(II) complexes with 3-hydroxypyridine and isoquinoline reveals the application of these compounds in the field of coordination chemistry. The research provides insights into the magnetic properties and structural characteristics of these complexes, highlighting their potential in materials science and catalysis (Castillo et al., 2001).
Applications in Photodynamic Therapy
Zhu et al. (2019) detailed the synthesis of an iron(III) complex involving a nitrogen heterocycle and its application in photodynamic therapy for breast cancer. This study underscores the potential of nitrogen-containing heterocycles, similar to the core structures of interest, in developing therapeutic agents (Zhu et al., 2019).
Properties
IUPAC Name |
N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14(2)21(28)25-10-4-6-16-7-8-17(11-18(16)25)24-20(27)19(26)23-13-15-5-3-9-22-12-15/h3,5,7-9,11-12,14H,4,6,10,13H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBVUENVJNCLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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